molecular formula C10H8INO2 B2729265 7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione CAS No. 1864055-85-5

7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione

Cat. No. B2729265
CAS RN: 1864055-85-5
M. Wt: 301.083
InChI Key: PRQFLCFUUHGWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, also known as IQD, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic benefits. IQD belongs to the class of quinolone derivatives, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Chemical Properties

Highly Efficient Syntheses of Quinolindiones : Researchers have developed highly efficient and practical syntheses for quinolindiones, including methods that could potentially be applied to 7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. These methods involve steps like nitration, reduction-acylation, and oxidation, providing pathways to potent antitumor agents like lavendamycin methyl ester with excellent yields (Behforouz et al., 1996).

Innovative Formation of Quinoline Derivatives : An improved preparation of quinoline derivatives has been developed, which could be relevant for the synthesis of this compound. This involves the oxidation of methyl groups to aldehydes, followed by a Friedländer condensation, indicating a versatile approach to synthesize related compounds (Riesgo et al., 1996).

Medicinal Chemistry Applications

Antihypertensive and Vasodilator Properties : Derivatives similar to this compound have been synthesized and tested for their antihypertensive and vasodilator properties. Compounds in this series show significant activity as arteriolar dilators and inhibitors of cAMP phosphodiesterase and platelet aggregation, indicating potential for cardiovascular drug development (Lal et al., 1984).

Material Science and Chemosensors

Fluorescent Chemosensors for Metal Ions : A compound based on naphthalimide and julolidine moieties, akin to the structural complexity of this compound, has been developed as a chemosensor for Group IIIA metal ions (Al3+, Ga3+, and In3+). This sensor exhibits 'off-on' fluorescence responses, showcasing the compound's utility in detecting and differentiating metal ions, which could have applications in environmental monitoring and biological research (Jang et al., 2018).

properties

IUPAC Name

7-iodo-1-methylquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-12-8-4-6(11)2-3-7(8)9(13)5-10(12)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQFLCFUUHGWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)C2=C1C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864055-85-5
Record name 7-iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.